Omaveloxolone

Vue d'ensemble

Description

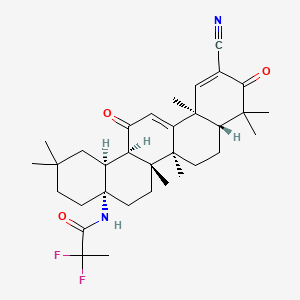

L’omaveloxolone est un composé triterpénoïde oléane synthétique développé par Reata Pharmaceuticals. Il est principalement connu pour son utilisation dans le traitement de l’ataxie de Friedreich, une maladie génétique rare qui provoque des dommages progressifs au système nerveux . L’this compound agit en activant la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), qui joue un rôle crucial dans la défense cellulaire contre le stress oxydatif .

Applications De Recherche Scientifique

L’omaveloxolone a un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la fonctionnalisation des triterpénoïdes.

Biologie : La recherche se concentre sur son rôle dans les mécanismes de défense cellulaire, en particulier son activation de la voie Nrf2.

Médecine : Au-delà de l’ataxie de Friedreich, l’this compound est étudié pour son potentiel dans le traitement d’autres maladies neurodégénératives, du cancer et des affections inflammatoires.

Mécanisme D'action

L’omaveloxolone exerce ses effets principalement par l’activation de la voie Nrf2. Nrf2 est un facteur de transcription qui régule l’expression des gènes impliqués dans la défense cellulaire contre le stress oxydatif. En activant Nrf2, l’this compound augmente la production d’enzymes et de protéines antioxydantes, protégeant ainsi les cellules des dommages oxydatifs. De plus, il inhibe le facteur de transcription pro-inflammatoire NF-κB, réduisant ainsi l’inflammation .

Analyse Biochimique

Biochemical Properties

Omaveloxolone interacts with the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is usually suppressed in patients with Friedreich’s ataxia . This compound activates the Nrf2 pathway , which is a master regulator in the antioxidant pathway .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by activating the Nrf2 pathway . This activation helps to protect neurons and can lead to an elevation in hepatic transaminases (both aspartate transaminase and alanine transaminase) and an increase in B-type natriuretic peptide (BNP), a marker of cardiac function .

Molecular Mechanism

The mechanism of action of this compound involves a combination of activation of the antioxidative transcription factor Nrf2 and inhibition of the pro-inflammatory transcription factor NF-κB . Nrf2 transcriptionally regulates multiple genes that play both direct and indirect roles in producing antioxidative potential and the production of cellular energy within the mitochondria .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. The MOXIe study showed that after 4 weeks of administration, the use of this compound led to robust dose‐dependent changes

Dosage Effects in Animal Models

In the STAM mouse model of nonalcoholic steatohepatitis, this compound and a closely related structural analog were orally administered at doses of 1, 3, and 10mg/kg/d from 6 to 9 weeks of age . Both this compound and the analog decreased hepatic fat deposition, hepatocellular ballooning, inflammatory cell infiltration, and collagen deposition .

Metabolic Pathways

This compound is involved in the Nrf2 pathway , which is an important antioxidant pathway that protects against oxidative damage and restores mitochondrial function . The specific enzymes or cofactors that this compound interacts with are not mentioned in the search results.

Transport and Distribution

The mean apparent volume of distribution of this compound is 7361 L with 97% protein binding . It is predominantly metabolized by CYP3A enzymes with minor metabolism by CYP2C8 and CYP2J2 enzymes . Following a single 150 mg radiolabelled dose, ≈ 92% of the dose was recovered in feces and ≈ 0.1% in urine .

Subcellular Localization

Given its role in activating the Nrf2 pathway , it can be inferred that this compound may localize to the nucleus where it can influence gene expression.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’omaveloxolone implique plusieurs étapes, en commençant par l’acide oléanolique, un triterpénoïde naturel. Les étapes clés comprennent :

Oxydation : L’acide oléanolique est oxydé pour former l’acide 2-cyano-3,12-dioxoolean-1,9-diène-28-oïque.

Cyclisation : Cet intermédiaire subit une cyclisation pour former la structure de base de l’this compound.

Fonctionnalisation : Divers groupes fonctionnels sont introduits pour améliorer l’activité biologique du composé.

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’omaveloxolone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, améliorant ou modifiant ses propriétés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound, chacun ayant potentiellement des activités biologiques différentes .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthyl bardoxolone : Un autre triterpénoïde oléane synthétique ayant des propriétés antioxydantes et anti-inflammatoires similaires.

Acide oléanolique : Le précurseur naturel de l’omaveloxolone, connu pour son large éventail d’activités biologiques.

Acide ursolique : Un triterpénoïde structurellement apparenté ayant des effets antioxydants et anti-inflammatoires.

Unicité

L’this compound est unique en raison de son activation puissante de la voie Nrf2 et de sa capacité à inhiber NF-κB. Ce double mécanisme d’action le rend particulièrement efficace pour réduire le stress oxydatif et l’inflammation, qui sont des facteurs clés dans de nombreuses maladies .

Activité Biologique

Omaveloxolone, also known as RTA 408, is a second-generation oleanane triterpenoid that functions as an Nrf2 (Nuclear factor erythroid 2-related factor 2) activator. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Friedreich ataxia (FA), a genetic neurodegenerative disorder characterized by mitochondrial dysfunction. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its biological effects primarily through the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. The activation of Nrf2 leads to the upregulation of various antioxidant genes, thereby enhancing mitochondrial function and reducing oxidative damage.

Key Effects:

- Mitochondrial Biogenesis: this compound has been shown to significantly increase mitochondrial mass and mitochondrial DNA (mtDNA) content in patient-derived fibroblasts from individuals with mitochondrial dysfunction. This was evidenced by studies where cells treated with this compound exhibited elevated mitochondrial content compared to untreated controls .

- Reduction of Reactive Oxygen Species (ROS): Although increased mitochondrial biogenesis typically correlates with higher ROS production, this compound treatment resulted in variable decreases in ROS levels across different cell types, suggesting a complex regulatory mechanism at play .

- Improvement in Mitochondrial Function: In preclinical models and clinical trials, this compound improved mitochondrial respiratory chain complex I activity and overall mitochondrial function, indicating its potential to restore energy production in affected cells .

Clinical Efficacy

The efficacy of this compound has been evaluated in several clinical trials, most notably the MOXIe trial, which focused on patients with FA. The results from these studies highlight significant improvements in neurological function and disease progression.

Clinical Findings:

- MOXIe Trial Results: In a double-blind, placebo-controlled study involving 103 patients, those treated with this compound showed a statistically significant improvement in the modified Friedreich's Ataxia Rating Scale (mFARS) score compared to placebo. Specifically, patients receiving this compound experienced a decrease in mFARS score by -1.55 ± 0.69 points versus an increase of 0.85 ± 0.64 points in the placebo group (p = 0.014) .

- Long-term Benefits: A follow-up study indicated that patients treated with this compound maintained benefits over three years, showing a slower progression of FA compared to an untreated cohort. The difference in mFARS score change was -3.6 points between treated and untreated groups after three years (p = 0.0001) .

Safety Profile

This compound has demonstrated a generally favorable safety profile across clinical studies. Common adverse effects included transient increases in liver enzymes and mild gastrointestinal symptoms such as headache and nausea; however, these were not associated with severe liver injury .

Summary of Adverse Events:

- Transient Liver Enzyme Elevations: Observed without corresponding increases in bilirubin levels.

- Gastrointestinal Symptoms: Including headache and nausea were more prevalent among treated patients but were typically mild .

Data Tables

The following table summarizes key findings from clinical trials involving this compound:

| Study | Patient Population | Treatment Duration | Primary Outcome | mFARS Change (this compound vs Placebo) | p-value |

|---|---|---|---|---|---|

| MOXIe Trial | 103 patients with FA | 48 weeks | Improvement in neurological function | -2.40 ± 0.96 vs +0.85 ± 0.64 | 0.014 |

| MOXIe Extension | Matched cohort over 3 years | 3 years | Slowing disease progression | -3.6 points difference | <0.0001 |

Case Studies

Case Study Example:

In a case involving a pediatric patient with FA who received this compound for one year, significant improvements were noted in motor function as measured by mFARS scores. The patient improved by -4.16 points compared to the placebo group during the same period, highlighting the potential for this compound to provide substantial benefits even in younger populations .

Propriétés

IUPAC Name |

N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBNBKOKFWNY-IDPLTSGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138251 | |

| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474034-05-3 | |

| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1474034-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omaveloxolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474034053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omaveloxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMAVELOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69Z98951Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does omaveloxolone interact with its target, Nrf2, and what are the downstream consequences?

A1: this compound exerts its biological effects by binding to Kelch-like ECH-associated protein 1 (Keap1) . Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and proteasomal degradation. By binding to Keap1, this compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of numerous genes involved in antioxidant defense, detoxification, and mitochondrial biogenesis, thereby upregulating their expression. This leads to increased production of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferase (GST), ultimately enhancing the cell's ability to combat oxidative stress and maintain redox homeostasis , .

Q2: What evidence suggests that this compound improves mitochondrial function?

A2: Studies using various cellular models have demonstrated that this compound can enhance mitochondrial function, particularly in the context of mitochondrial dysfunction associated with diseases like Friedreich’s ataxia (FRDA). This compound treatment has been shown to improve mitochondrial respiration, increase ATP production, and enhance the activity of mitochondrial respiratory chain complexes , . These effects are likely mediated by the Nrf2-dependent upregulation of genes involved in mitochondrial biogenesis and function.

Q3: Besides its antioxidant and mitochondrial-protective effects, does this compound exhibit other beneficial activities?

A3: Yes, research indicates that this compound possesses anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) . This anti-inflammatory effect is thought to contribute to its therapeutic potential in various disease models.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C33H44O4 and a molecular weight of 504.7 g/mol.

Q5: Are there any specific SHE (Safety, Health, and Environment) regulations associated with this compound?

A5: As an investigational drug, this compound is subject to rigorous SHE regulations during its development and manufacturing. These regulations ensure its safe handling, use, and disposal to protect human health and the environment.

Q6: What is known about the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME)?

A6: Studies in monkeys have shown that this compound is readily absorbed after oral administration, achieving dose-proportional plasma concentrations. It exhibits good distribution into tissues, including the liver, lung, and brain . While the specific metabolic pathways have not been fully elucidated, it is expected to undergo hepatic metabolism. The primary route of excretion is likely biliary and fecal, although further studies are needed to confirm this.

Q7: How do the pharmacokinetic properties of this compound relate to its pharmacodynamic effects?

A7: The pharmacokinetic profile of this compound, particularly its dose-proportional plasma concentrations and tissue distribution, supports its ability to engage its target, Nrf2, and elicit pharmacodynamic effects. Studies have shown that clinically relevant doses of this compound result in plasma concentrations sufficient to induce Nrf2 target gene expression in various tissues . This correlation between pharmacokinetics and pharmacodynamics highlights its potential for therapeutic efficacy.

Q8: What in vitro models have been used to study the efficacy of this compound?

A8: Researchers have employed various cell-based assays and models to investigate the effects of this compound in vitro. These include:* C2C12 mouse skeletal myoblasts: Used to assess the impact of this compound on mitochondrial function and oxidative stress response , .* hFXN I154F murine embryonic fibroblasts: This model expresses the human I154F mutant frataxin gene, mimicking aspects of Friedreich's ataxia. Researchers have used it to evaluate this compound's ability to restore mitochondrial function and reduce oxidative stress in the context of frataxin deficiency .* BV-2 mouse microglia: Employed to investigate this compound's anti-inflammatory effects, particularly its ability to suppress pro-inflammatory cytokine production in microglia, which are immune cells of the central nervous system .* Primary fibroblasts from Friedreich ataxia patients: These cells provide a valuable tool to study this compound's effects in a human disease context, demonstrating its potential to improve mitochondrial function and reduce oxidative stress in cells relevant to FRDA .* Human neuroblastoma SK-N-SH cells with stable transfection of full-length ataxin-3 protein with 78 CAG repeats (MJD78): This model is relevant for studying Spinocerebellar ataxia type 3 (SCA3), allowing researchers to investigate this compound's effects on mitochondrial function, protein aggregation, and oxidative stress in the context of this neurodegenerative disease .

Q9: What animal models have been used to evaluate this compound's in vivo efficacy, and what are the key findings?

A9: Researchers have employed several animal models to assess the therapeutic potential of this compound in vivo. These include:

- STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH): this compound demonstrated beneficial effects in this model, reducing hepatic fat deposition, inflammation, and fibrosis, suggesting its potential for treating NASH .

- Isoproterenol-Induced Pathological Cardiac Hypertrophy Model in Mice: this compound mitigated cardiac hypertrophy, oxidative stress, inflammation, and apoptosis in this model, highlighting its potential for addressing cardiac complications associated with various conditions .

- LPS-Induced Sepsis-Induced Cardiomyopathy (SIC) Model in Mice: this compound improved cardiac function, reduced oxidative stress, inflammation, and cardiomyocyte apoptosis in this model, suggesting its potential for treating SIC .

- Destabilized Medial Meniscus Surgery-Induced Osteoarthritis (OA) Rat Model: this compound attenuated OA progression in this model, exhibiting antioxidative, anti-inflammatory, antiapoptotic, and anti-ECM degradation effects .

- Intracerebral Hemorrhage (ICH) Mouse Model: this compound improved sensorimotor function and modulated microglial polarization towards an anti-inflammatory phenotype in this model, suggesting its potential for treating ICH .

- Cardiospecific FXN Knockout (FXN Mck-Cre KO) Mice: This model replicates aspects of Friedreich's ataxia. This compound showed significant improvement in cardiac function parameters, including ejection fraction, left ventricular mass, and cardiac output, highlighting its potential for addressing cardiac complications in FRDA .

Q10: What is the key clinical trial investigating this compound, and what are the primary outcomes?

A10: The MOXIe study (NCT02255435) is a pivotal clinical trial evaluating the safety and efficacy of this compound in patients with Friedreich’s ataxia (FRDA) . It is a multicenter, randomized, double-blind, placebo-controlled trial that enrolled patients aged 16 to 40 years with genetically confirmed FRDA. The primary outcome measure is the change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score, a physician-assessed neurological rating scale used to assess disease progression.

Q11: What were the key findings of the MOXIe clinical trial regarding the efficacy of this compound in FRDA?

A11: The MOXIe trial demonstrated that this compound, administered at a dose of 150 mg once daily for 48 weeks, led to a statistically significant improvement in neurological function compared to placebo, as measured by the mFARS score . The trial met its primary endpoint, with patients receiving this compound experiencing a smaller decline in mFARS scores compared to those receiving placebo, indicating a slowing of disease progression.

Q12: Beyond the MOXIe trial, what other clinical investigations have explored this compound's therapeutic potential?

A12: Besides FRDA, this compound has been investigated in clinical trials for other conditions:

- Mitochondrial Myopathy: A Phase II trial (NCT02255422) explored this compound in patients with mitochondrial myopathy. While it did not significantly change peak exercise workload, the primary outcome, this compound at 160 mg lowered heart rate and lactate production during submaximal exercise, suggesting potential benefits warranting further investigation .

Q13: What research infrastructure and resources have facilitated the development of this compound?

A13: The development of this compound has been a collaborative effort involving academic researchers, pharmaceutical companies, and funding agencies. Key resources include:* Preclinical research: In vitro and in vivo studies utilizing various cell lines, animal models, and advanced techniques have been instrumental in characterizing this compound's mechanism of action and therapeutic potential , , , , , , , , .* Clinical trials: Well-designed and executed clinical trials, such as the MOXIe study, are crucial for evaluating the safety and efficacy of this compound in human subjects .* Collaboration and partnerships: Collaboration between academic institutions, pharmaceutical companies, and patient advocacy groups has been essential for advancing this compound's development.

Q14: What are some historical milestones in the research and development of this compound?

A14: Key milestones in the development of this compound include:* Discovery and preclinical development: this compound was discovered and initially developed by Reata Pharmaceuticals.* Phase I clinical trials: Early-phase trials established the safety and tolerability of this compound in humans .* Phase II clinical trials: These trials explored the efficacy of this compound in specific disease populations, including FRDA and mitochondrial myopathy .* MOXIe clinical trial: The MOXIe trial demonstrated the efficacy of this compound in improving neurological function in FRDA patients .* FDA approval for FRDA: In February 2023, this compound (marketed as SKYCLARYS) received approval from the US Food and Drug Administration (FDA) for the treatment of FRDA in adults and adolescents aged 16 years and older.

Q15: How has cross-disciplinary research contributed to the understanding and development of this compound?

A15: The development of this compound exemplifies the importance of cross-disciplinary collaboration in drug discovery and development. * Medicinal chemistry: Medicinal chemists have played a crucial role in designing and synthesizing this compound and its analogs .* Pharmacology and toxicology: Pharmacologists and toxicologists have characterized this compound's pharmacokinetic and pharmacodynamic properties, as well as its safety profile .* Clinical research: Clinicians and clinical researchers have conducted rigorous clinical trials to evaluate this compound's efficacy and safety in patients .* Genetics and genomics: Understanding the genetic basis of diseases like FRDA has been crucial for identifying this compound as a potential therapeutic target , .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.